2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a cyclopropyl group, a hydroxymethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, including the formation of the imidazole ring, introduction of the cyclopropyl group, and functionalization with the hydroxymethyl and trifluoromethoxyphenyl groups. Common reagents and conditions used in these reactions may include:
Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides and strong bases.
Imidazole Formation: Cyclization reactions involving diamines and carbonyl compounds.
Functional Group Introduction: Use of protecting groups and selective deprotection steps to introduce hydroxymethyl and trifluoromethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the imidazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid, while reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide may include other imidazole-containing compounds, cyclopropyl derivatives, and trifluoromethoxyphenyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of atoms, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4S/c19-18(20,21)29-14-5-3-12(4-6-14)24-16(28)10-30-17-22-7-13(9-26)25(17)8-15(27)23-11-1-2-11/h3-7,11,26H,1-2,8-10H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABAGMRBRCGZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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